![molecular formula C9H10ClFN2 B3218293 2-(2-Aminoethyl)-3-fluorobenzonitrile hydrochloride CAS No. 1188263-91-3](/img/structure/B3218293.png)
2-(2-Aminoethyl)-3-fluorobenzonitrile hydrochloride
Overview
Description
2-Aminoethyl methacrylate hydrochloride is an amine-based methacrylic monomer used in the production of polymers and copolymers. It’s highly reactive due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions . It’s widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials due to its biocompatibility and low toxicity .
Molecular Structure Analysis
The linear formula for 2-Aminoethyl methacrylate hydrochloride is H2C=C(CH3)CO2CH2CH2NH2 · HCl . The molecular weight is 165.62 .Chemical Reactions Analysis
This compound is highly reactive due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius and should be stored at a temperature between 2-8°C . It has a melting point of 102-110°C .Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “2-(2-Aminoethyl)-3-fluorobenzonitrile hydrochloride” are not available, 2-Aminoethyl methacrylate hydrochloride has been used in the design, synthesis, and application of polymers for biodevices with characteristic length scales ranging from millimeters to nanometers . It has applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
properties
IUPAC Name |
2-(2-aminoethyl)-3-fluorobenzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.ClH/c10-9-3-1-2-7(6-12)8(9)4-5-11;/h1-3H,4-5,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGFZFAKMWCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCN)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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